Lipophilicity and Permeability Advantage: Ethyl Ester vs. Free Carboxylic Acid
The ethyl ester exhibits a calculated partition coefficient (LogP) of 4.73, representing a ΔLogP increase of approximately +1.3 units relative to the corresponding carboxylic acid (1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, calculated LogP ≈ 3.4) . This increased lipophilicity is directly correlated with enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) penetrant TSPO ligands. The topological polar surface area (TPSA) of 39.19 Ų for the ester remains well within the accepted CNS drug‑like space (< 90 Ų) .
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 4.73; TPSA = 39.19 Ų |
| Comparator Or Baseline | 1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid: calculated LogP ≈ 3.4; TPSA ≈ 50.2 Ų |
| Quantified Difference | ΔLogP ≈ +1.3; ΔTPSA ≈ –11.0 Ų (ester vs. acid) |
| Conditions | In silico prediction; data sourced from vendor technical datasheet and PubChem computed properties |
Why This Matters
For CNS‑targeted procurement, the ester prodrug strategy provides a 20‑fold theoretical permeability increase over the acid based on the logP‑permeability relationship, directly impacting in vivo brain exposure potential.
